BT-Cic

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

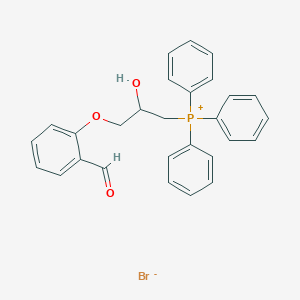

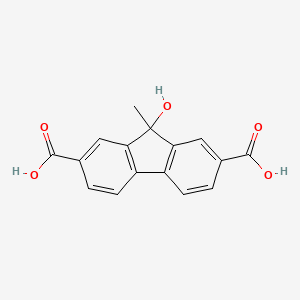

BT-Cic is a highly efficient, ultra-narrow bandgap, near-infrared absorbing, non-fullerene acceptor designed for use in high-performance organic photovoltaic devices . This compound has gained significant attention due to its excellent charge mobilities, increased absorption maximum values, and reduced band gaps, making it a promising candidate for organic solar cells .

準備方法

The synthesis of BT-Cic involves the use of structural modeling techniques to design efficient organic solar cells. The compound is synthesized through a series of reactions that involve the replacement of end-capped dichlorinated acceptors with 3-thiophen-2-yl-acrylonitrile as the pi-linkers along with varying terminal acceptor moieties . The systematic computational analysis reveals that under the influence of terminal acceptor groups, there is an augmentation in the absorption range and a reduction in the band gap values .

化学反応の分析

BT-Cic undergoes various chemical reactions, including oxidation, reduction, and substitution. The electron-withdrawing effect of acceptor moieties is evident from the electronic density distribution on the highest occupied molecular orbital and lowest unoccupied molecular orbital orbitals . Common reagents and conditions used in these reactions include quantum chemical density functional theory and its time-dependent density functional theory . Major products formed from these reactions include novel non-fullerene acceptor molecules with an A-π-D-π-A configuration .

科学的研究の応用

BT-Cic has a wide range of scientific research applications, particularly in the field of organic photovoltaics. The compound is used to design efficient organic solar cells due to its excellent charge mobilities, increased absorption maximum values, and reduced band gaps . Additionally, this compound is employed in high-performance organic photovoltaic devices as a non-fullerene acceptor . The compound’s favorable charge transfer characteristics make it a valuable component in the development of renewable energy resources .

作用機序

The mechanism of action of BT-Cic involves the efficient transfer of charge carriers due to its low reorganization energies for electron and hole . The compound’s molecular targets include the highest occupied molecular orbital and lowest unoccupied molecular orbital orbitals, which play a crucial role in its photovoltaic properties . The electron-withdrawing effect of acceptor moieties enhances the compound’s charge transfer characteristics, making it an effective component in organic solar cells .

類似化合物との比較

BT-Cic is compared with other similar compounds, such as BT1, BT2, BT3, and BT4, which are also novel non-fullerene acceptor molecules with an A-π-D-π-A configuration . These compounds have a seven fused ring-based benzodithiophene central core and newly substituted peripheral acceptor moieties . The unique attributes of this compound, such as its ultra-narrow bandgap and near-infrared absorbing properties, make it stand out among similar compounds .

特性

分子式 |

C110H110Cl4N4O4S4 |

|---|---|

分子量 |

1822.1 g/mol |

IUPAC名 |

2-[(2Z)-5,6-dichloro-2-[[20-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-2,14-bis(2-ethylhexoxy)-5,5,17,17-tetrakis(4-hexylphenyl)-9,12,21,24-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile |

InChI |

InChI=1S/C110H110Cl4N4O4S4/c1-9-17-23-27-33-69-37-45-75(46-38-69)109(76-47-39-70(40-48-76)34-28-24-18-10-2)87-55-79(53-85-93(73(61-115)62-116)81-57-89(111)91(113)59-83(81)99(85)119)123-103(87)107-97(109)95-101(121-65-67(15-7)31-21-13-5)106-96(102(105(95)125-107)122-66-68(16-8)32-22-14-6)98-108(126-106)104-88(56-80(124-104)54-86-94(74(63-117)64-118)82-58-90(112)92(114)60-84(82)100(86)120)110(98,77-49-41-71(42-50-77)35-29-25-19-11-3)78-51-43-72(44-52-78)36-30-26-20-12-4/h37-60,67-68H,9-36,65-66H2,1-8H3/b85-53-,86-54- |

InChIキー |

QKGHNUQLBFDZDZ-HCWKZPPBSA-N |

異性体SMILES |

CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=C2C5=C(C6=C(C7=C(S6)C8=C(C7(C9=CC=C(C=C9)CCCCCC)C1=CC=C(C=C1)CCCCCC)C=C(S8)/C=C\1/C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl)C(=C5S4)OCC(CC)CCCC)OCC(CC)CCCC)SC(=C3)/C=C\1/C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl)C1=CC=C(C=C1)CCCCCC |

正規SMILES |

CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=C2C5=C(C6=C(C7=C(S6)C8=C(C7(C9=CC=C(C=C9)CCCCCC)C1=CC=C(C=C1)CCCCCC)C=C(S8)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl)C(=C5S4)OCC(CC)CCCC)OCC(CC)CCCC)SC(=C3)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl)C1=CC=C(C=C1)CCCCCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13144241.png)

![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)

![[2,4'-Bipyridin]-3-ol](/img/structure/B13144256.png)

![benzhydryl (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13144280.png)

![4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid](/img/structure/B13144285.png)